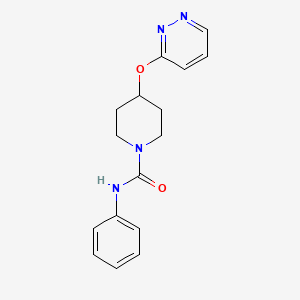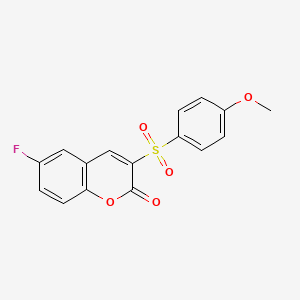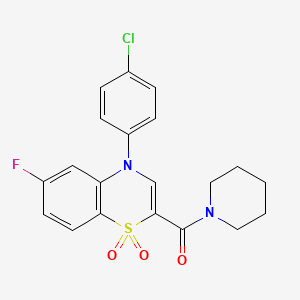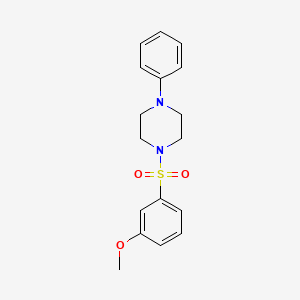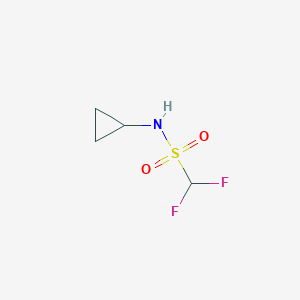![molecular formula C20H21N5O B2497345 5-甲基-7-(2-甲基苯基)-N-苯基-4H,5H,6H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 1212246-78-0](/img/structure/B2497345.png)
5-甲基-7-(2-甲基苯基)-N-苯基-4H,5H,6H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for various pharmacological applications.
科学研究应用
5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound has applications in the development of light-emitting materials for phosphorescent OLED devices.
作用机制
Target of Action
The primary target of the compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the cell cycle progression pathway . This results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Action Environment
It is known that the compound’s synthesis involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound’s action may be influenced by the conditions under which it is synthesized.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale synthesis . Additionally, other methods such as oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO2 can also be employed .
化学反应分析
Types of Reactions
5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, PIFA (PhI(OCOCF3)2)
Reduction: NaBH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
相似化合物的比较
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole and pyrimidine fusion.
Uniqueness
The uniqueness of 5-methyl-7-(2-methylphenyl)-N-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern and its ability to interact with multiple biological targets. This makes it a versatile compound for various pharmacological applications.
属性
IUPAC Name |
5-methyl-7-(2-methylphenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-13-8-6-7-11-16(13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-15-9-4-3-5-10-15/h3-12,14,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRAKRTYJZYVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3C)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
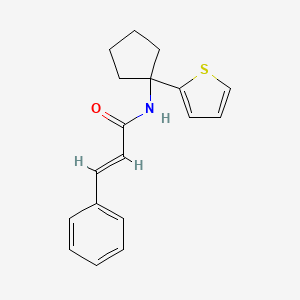
![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
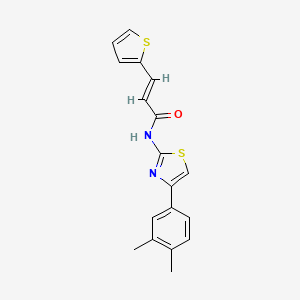
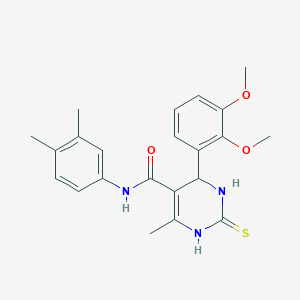
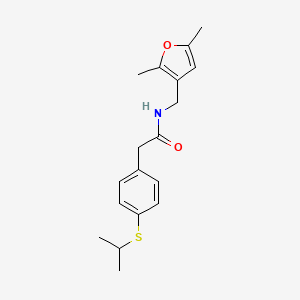
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
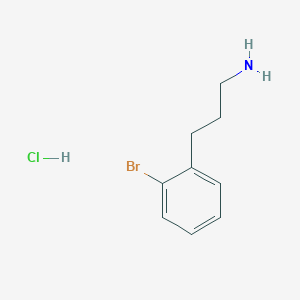
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
![N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2497277.png)
